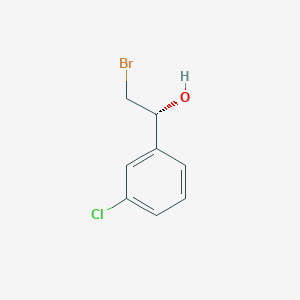
(R)-1-(3-Chlorophenyl)-2-bromoethanol
Descripción general
Descripción
(R)-1-(3-Chlorophenyl)-2-bromoethanol is a chemical compound that has been extensively studied for its potential use in scientific research. It is a chiral compound, meaning that it has two mirror-image forms, with the (R)-enantiomer being the active form. This compound has shown promise in a variety of applications, including as a reagent in organic synthesis, as a potential treatment for cancer, and as a tool for studying the mechanisms of certain biological processes.
Mecanismo De Acción
The mechanism of action of (R)-1-(3-Chlorophenyl)-2-bromoethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways in cells. This can lead to the induction of apoptosis, as well as other cellular effects.
Efectos Bioquímicos Y Fisiológicos
(R)-1-(3-Chlorophenyl)-2-bromoethanol has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, it has also been shown to inhibit the growth of certain bacteria and fungi. It may also have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-1-(3-Chlorophenyl)-2-bromoethanol in lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to cancer research. Additionally, its chiral nature makes it a useful tool for studying the mechanisms of certain biological processes.
However, there are also limitations to using this compound in lab experiments. One limitation is its potential toxicity, particularly at high doses. Additionally, its synthesis can be complex and time-consuming, making it less practical for certain applications.
Direcciones Futuras
There are many potential future directions for research involving (R)-1-(3-Chlorophenyl)-2-bromoethanol. One area of interest is its potential use in the development of new cancer treatments. Further research is needed to fully understand its mechanism of action and to optimize its effectiveness.
Another area of interest is its use as a tool for studying the mechanisms of certain biological processes. By synthesizing molecules that contain the (R)-bromoethyl group, researchers can gain insights into the ways that these molecules interact with cells and enzymes.
Overall, (R)-1-(3-Chlorophenyl)-2-bromoethanol is a promising compound with a variety of potential applications in scientific research. Further research is needed to fully understand its properties and to optimize its use in different contexts.
Aplicaciones Científicas De Investigación
(R)-1-(3-Chlorophenyl)-2-bromoethanol has been used in a variety of scientific research applications. One of its primary uses is as a reagent in organic synthesis, where it can be used to introduce the (R)-bromoethyl group into a variety of molecules. This can be useful in the development of new drugs or other bioactive compounds.
In addition to its use in organic synthesis, (R)-1-(3-Chlorophenyl)-2-bromoethanol has also been studied for its potential as a treatment for cancer. Research has shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propiedades
Número CAS |
174699-77-5 |
|---|---|
Nombre del producto |
(R)-1-(3-Chlorophenyl)-2-bromoethanol |
Fórmula molecular |
C8H8BrClO |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
(1R)-2-bromo-1-(3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m0/s1 |
Clave InChI |
SSQKRNANOICYRX-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)[C@H](CBr)O |
SMILES |
C1=CC(=CC(=C1)Cl)C(CBr)O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(CBr)O |
Sinónimos |
(R)-(-)-2-broMo-1-(3'-chlorophenyl) ethanol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
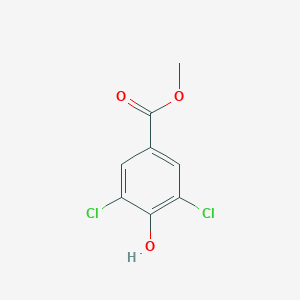
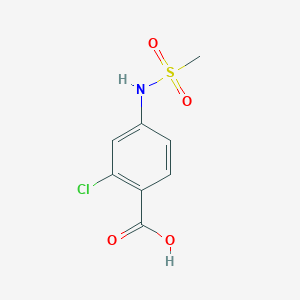
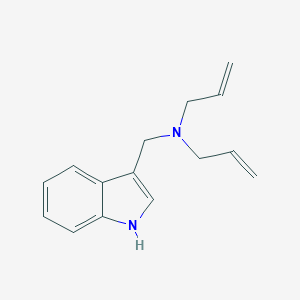
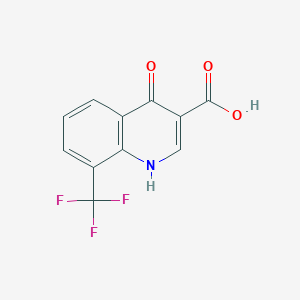
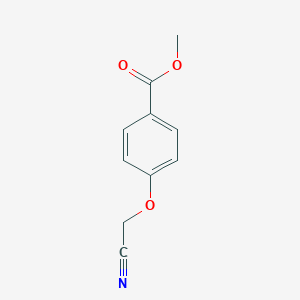
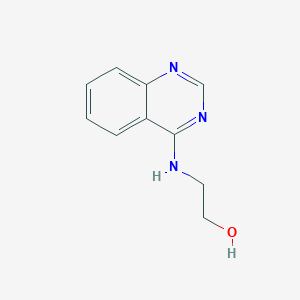
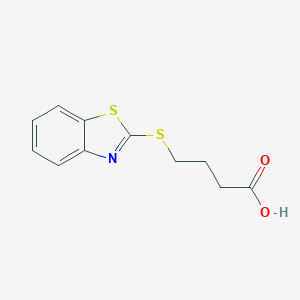
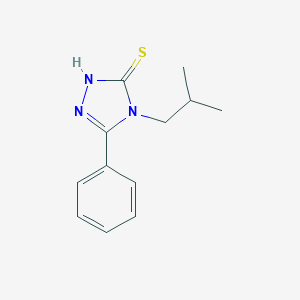
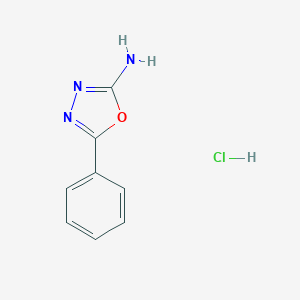
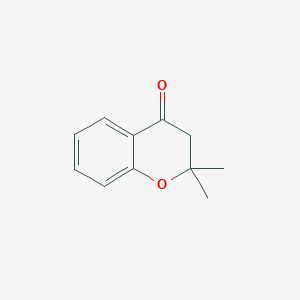
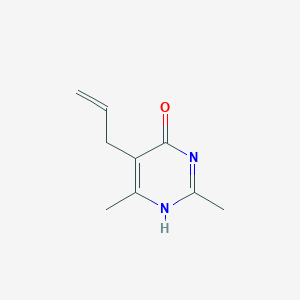
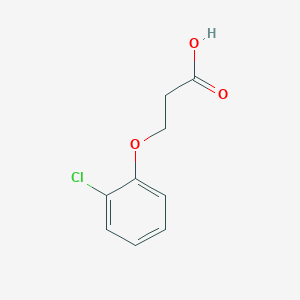
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)